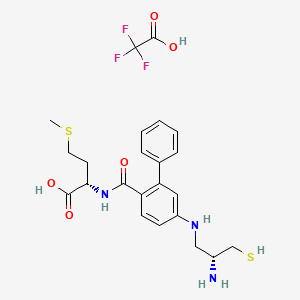

FTI-276 trifluoroacetate salt

Descripción general

Descripción

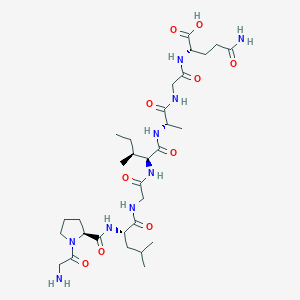

FTI 276 (TFA) es un peptidomimético CAAX altamente potente y selectivo del extremo carboxilo de las proteínas Ras. Es conocido por su capacidad para inhibir la farnesil transferasa, una enzima involucrada en la modificación postraduccional de proteínas . Este compuesto ha mostrado un potencial significativo en el bloqueo del crecimiento del carcinoma pulmonar humano que expresa K-Ras oncogénico .

Mecanismo De Acción

FTI 276 (TFA) ejerce sus efectos inhibiendo la enzima farnesil transferasa. Esta enzima es responsable de la farnesilación de las proteínas Ras, un paso crítico en su activación y función. Al bloquear esta modificación, FTI 276 (TFA) evita que las proteínas Ras se anclen a la membrana plasmática, inhibiendo así su capacidad de transmitir señales de crecimiento . Esto lleva a la supresión de las vías de señalización oncogénica y el crecimiento tumoral .

Compuestos similares:

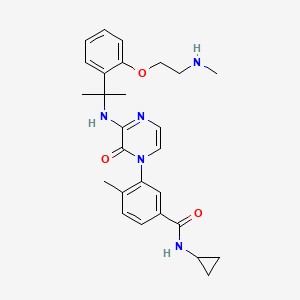

FTI 277 (TFA): Otro inhibidor de la farnesil transferasa con propiedades similares.

GGTI 298 (TFA): Inhibe la geranilgeraniltransferasa I, otra enzima involucrada en la prenilación de proteínas.

Rigosertib: Un inhibidor de múltiples quinasas con actividad contra las vías de señalización Ras.

Singularidad de FTI 276 (TFA): FTI 276 (TFA) es único debido a su alta potencia y selectividad para la farnesil transferasa. Ha mostrado una eficacia significativa en modelos preclínicos, particularmente en la inhibición del crecimiento de tumores que expresan K-Ras oncogénico .

Análisis Bioquímico

Biochemical Properties

FTI-276 trifluoroacetate salt plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly farnesyltransferase . The nature of these interactions involves the inhibition of farnesyltransferase, which is crucial in the post-translational modification of proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by antagonizing both H and K-Ras oncogenic signaling . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically farnesyltransferase . It exerts its effects at the molecular level through the inhibition of this enzyme, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with farnesyltransferase . This could also include any effects on metabolic flux or metabolite levels.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: FTI 276 (TFA) se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de aminoácidos específicos y otros compuestos orgánicos. La síntesis típicamente involucra los siguientes pasos:

Formación del esqueleto peptidomimético: La estructura central se construye acoplando aminoácidos mediante técnicas de síntesis de péptidos.

Introducción de grupos funcionales: Se introducen grupos funcionales específicos para mejorar la capacidad del compuesto para inhibir la farnesil transferasa.

Métodos de producción industrial: La producción industrial de FTI 276 (TFA) implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para la producción a gran escala, asegurando la consistencia y un alto rendimiento. Los pasos clave incluyen:

Síntesis por lotes: Se sintetizan grandes lotes del compuesto en reactores.

Purificación y control de calidad: El producto se somete a una rigurosa purificación y control de calidad para cumplir con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de reacciones: FTI 276 (TFA) principalmente se somete a los siguientes tipos de reacciones:

Inhibición de la farnesil transferasa: El compuesto inhibe la enzima farnesil transferasa, previniendo la farnesilación de las proteínas diana.

Interacción con las proteínas Ras: Interactúa con el motivo CAAX de las proteínas Ras, bloqueando su modificación postraduccional.

Reactivos y condiciones comunes:

Reactivos: Aminoácidos, disolventes orgánicos, agentes de acoplamiento.

Condiciones: Condiciones de síntesis de péptidos, incluidos ajustes específicos de pH y temperatura.

Principales productos formados: El principal producto formado a partir de estas reacciones es la inhibición de la actividad de la farnesil transferasa, lo que lleva a la prevención de la modificación de la proteína Ras .

Aplicaciones Científicas De Investigación

FTI 276 (TFA) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación sobre el cáncer: Se utiliza para estudiar la inhibición de las proteínas Ras, que a menudo están mutadas en los cánceres.

Desarrollo de fármacos: El compuesto sirve como molécula líder para el desarrollo de nuevos inhibidores de la farnesil transferasa.

Estudios biológicos: Los investigadores utilizan FTI 276 (TFA) para investigar el papel de la farnesilación en los procesos celulares.

Aplicaciones médicas: Posibles aplicaciones terapéuticas en el tratamiento de cánceres con mutaciones Ras.

Comparación Con Compuestos Similares

FTI 277 (TFA): Another farnesyl transferase inhibitor with similar properties.

GGTI 298 (TFA): Inhibits geranylgeranyltransferase I, another enzyme involved in protein prenylation.

Rigosertib: A multi-kinase inhibitor with activity against Ras signaling pathways.

Uniqueness of FTI 276 (TFA): FTI 276 (TFA) is unique due to its high potency and selectivity for farnesyl transferase. It has shown significant efficacy in preclinical models, particularly in inhibiting the growth of tumors expressing oncogenic K-Ras .

Propiedades

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHISGQCODLHL-WSCVZUBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

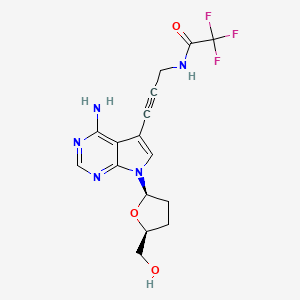

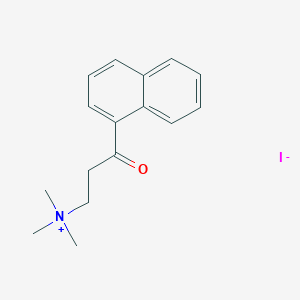

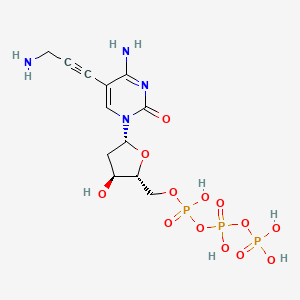

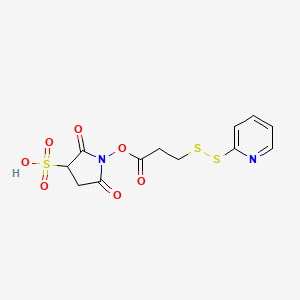

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)